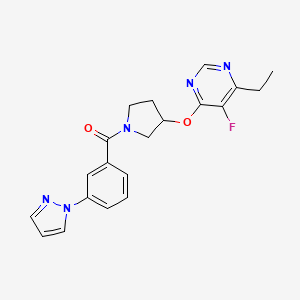
(3-(1H-pyrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-pyrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20FN5O2 and its molecular weight is 381.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(1H-pyrazol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that integrates pyrazole and pyrimidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Significance of Pyrazoles and Pyrimidines
Pyrazoles and their derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Similarly, pyrimidines are recognized for their role as essential scaffolds in drug development, particularly in targeting kinases involved in various diseases such as cancer and malaria .
The compound under consideration likely exerts its biological effects through several mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors. For instance, compounds targeting PfGSK3 and PfPK6 kinases have shown promising antimalarial activity by disrupting critical signaling pathways in the malaria parasite .
- Antimicrobial Activity : The presence of the pyrimidine ring may enhance the compound's ability to inhibit bacterial and fungal growth, as seen with other aminopyrimidine derivatives .
Synthesis and Activity
A study on pyrazole derivatives demonstrated that modifications to the pyrazole ring can significantly impact biological activity. For example, the introduction of fluorine atoms into the pyrimidine structure often enhances potency against specific targets .
Table 1: Summary of Biological Activities of Related Compounds
| Compound | Activity | Target | IC50/EC50 (nM) | Reference |
|---|---|---|---|---|
| Purfalcamine | Antimalarial | PfCDPK1 | 17 | |
| Compound 18h | Inhibitor | PfGSK3 | 698 ± 66 | |
| 3-Methyl-1-phenyl-1H-pyrazole | Antithrombotic | Murine model | Not specified |
In Vitro Studies
In vitro studies have shown that certain pyrazole derivatives exhibit significant inhibition against various kinases involved in disease processes. For instance, a series of compounds were screened for their ability to inhibit PfPK6 with IC50 values ranging from 216 to 274 nM depending on structural modifications .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that substituents on both the pyrazole and pyrimidine rings play crucial roles in determining biological activity. For example:
特性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c1-2-17-18(21)19(23-13-22-17)28-16-7-10-25(12-16)20(27)14-5-3-6-15(11-14)26-9-4-8-24-26/h3-6,8-9,11,13,16H,2,7,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESLLBNOATUNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













